5-Bromo-4-chloro-2-isopropylpyrimidine
Overview
Description
5-Bromo-4-chloro-2-isopropylpyrimidine is a chemical compound with the molecular formula C7H8BrClN2. Its molecular weight is 235.51 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-isopropylpyrimidine consists of a pyrimidine ring substituted with bromine, chlorine, and an isopropyl group .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-2-isopropylpyrimidine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known that the compound interacts with its target, the p38α mitogen-activated protein kinase, possibly through a process ofoxidative addition . This process involves the donation of electrons from the palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
It is known that the compound plays a role in theSuzuki–Miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is used to form carbon–carbon bonds . This suggests that the compound may have a significant impact on cellular processes involving the formation of such bonds.
Action Environment
The environment in which 5-Bromo-4-chloro-2-isopropylpyrimidine acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of its interactions with its target
properties
IUPAC Name |
5-bromo-4-chloro-2-propan-2-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUWZOIJHJSFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-isopropylpyrimidine | |
CAS RN |
1044767-89-6 | |
Record name | 5-bromo-4-chloro-2-isopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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